molecular formula C8H10NNaO3S B12650284 Sodium 4-amino-o-xylene-5-sulphonate CAS No. 74319-87-2

Sodium 4-amino-o-xylene-5-sulphonate

Cat. No.: B12650284
CAS No.: 74319-87-2
M. Wt: 223.23 g/mol
InChI Key: AVDSLMKFVMYSHK-UHFFFAOYSA-M
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Description

Sodium 4-amino-o-xylene-5-sulphonate is an organic compound with the molecular formula C8H10NNaO3S. It is a sodium salt derivative of 4-amino-o-xylene-5-sulphonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-amino-o-xylene-5-sulphonate typically involves the sulfonation of 4-amino-o-xylene. The process begins with the nitration of o-xylene to produce 4-nitro-o-xylene, which is then reduced to 4-amino-o-xylene. The final step involves sulfonation using sulfuric acid, followed by neutralization with sodium hydroxide to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of advanced techniques like flow chemistry and microwave-assisted synthesis can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-amino-o-xylene-5-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, sulfinates, sulfides, and substituted amino derivatives .

Scientific Research Applications

Sodium 4-amino-o-xylene-5-sulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-amino-o-xylene-5-sulphonate involves its interaction with specific molecular targets. The sulfonate group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways. The amino group can form hydrogen bonds and interact with enzymes, influencing their activity and function .

Comparison with Similar Compounds

  • Sodium benzene sulfonate
  • Sodium p-xylene sulfonate
  • Sodium cumene sulfonate
  • Sodium p-toluene sulfonate

Comparison: Sodium 4-amino-o-xylene-5-sulphonate is unique due to the presence of both amino and sulfonate groups, which confer distinct chemical properties. Compared to other sulfonates, it exhibits higher reactivity and solubility, making it more versatile in various applications .

Properties

CAS No.

74319-87-2

Molecular Formula

C8H10NNaO3S

Molecular Weight

223.23 g/mol

IUPAC Name

sodium;2-amino-4,5-dimethylbenzenesulfonate

InChI

InChI=1S/C8H11NO3S.Na/c1-5-3-7(9)8(4-6(5)2)13(10,11)12;/h3-4H,9H2,1-2H3,(H,10,11,12);/q;+1/p-1

InChI Key

AVDSLMKFVMYSHK-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

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